(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
Overview
Description
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQM) is a chiral molecule that has been studied for its unique structural properties, particularly in relation to its hydrogen bonding capabilities and the effects of ionization on its structure. The molecule exhibits chirality-dependent hydrogen bond direction, which is significant in understanding its interactions and reactivity .
Synthesis Analysis
The synthesis of derivatives of tetrahydroisoquinoline, such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been achieved through various strategies. One effective method involves the cyclocondensation of a mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates, followed by cyclopropanation. This approach allows for the convenient synthesis of O- and N-protected derivatives suitable for peptide synthesis . Additionally, a base-catalyzed tandem cyclization method has been developed to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key intermediates for many natural products .
Molecular Structure Analysis
The molecular structure of THIQM has been explored using techniques such as IR-ion dip vibrational spectroscopy, combined with ab initio calculations. These studies have revealed the presence of two low-energy conformers of THIQM. Conformer I is the most stable, with the CH2OH substituent acting as a hydrogen bond donor to the nitrogen lone pair. Conformer II, on the other hand, exhibits an NHO hydrogen bond from the hydrogen atom in the equatorial position of nitrogen to the OH group .
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives under photochemical conditions has been investigated. For instance, the photoaddition of water and methanol to 2,2,4,6-tetramethyl-1,2-dihydroquinoline results in the formation of hydroxy or methoxy tetrahydroquinoline derivatives. These compounds can revert to the original dihydroquinoline under certain conditions, indicating a dynamic equilibrium between the products and reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of THIQM and its derivatives are closely related to their molecular structures and the presence of chiral centers. The direction of hydrogen bonding and the ability to form different conformers upon ionization or under different reaction conditions are key factors that influence the properties of these molecules. The studies have shown that ionization can lead to a change in hydrogen bond direction, which can affect the molecule's reactivity and interactions .
Scientific Research Applications
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Quantum Applications with Ultracold Polar Molecules
- Summary: Researchers have been able to store molecules in reconfigurable optical traps, which could allow them to harness the rich physics of molecules in quantum applications .
- Method: The researchers used arrays of tightly focused laser beams known as optical tweezers to trap the molecules. They then applied a magnetic field to set up a binding interaction between the atoms and used lasers to drive the formation of molecules .
- Results: The researchers demonstrated that they could manipulate and read out the rotational states of individual molecules using microwave pulses. This could open new opportunities in quantum simulation and computing .
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Augmented Reality (AR) and Virtual Reality (VR) Applications
- Summary: AR overlays digital content and information onto the physical world, while VR provides a simulated experience that can be similar to or completely different from the real world .
- Method: AR uses devices to overlay digital content onto the user’s view of the real world. VR uses headsets or multi-projected environments to generate realistic images, sounds, and other sensations that simulate a user’s physical presence in a virtual environment .
- Results: AR and VR are used in various fields such as entertainment, military training, engineering design, robotics, and manufacturing .
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- Summary: Technology that enables researchers to interpret brain signals could one day allow people to talk using only their thoughts .
- Method: This involves the use of devices that can interpret brain signals. The specific methods and technical details would depend on the particular device and the nature of the research .
- Results: The potential outcome is the ability for people to communicate using only their thoughts. This could have significant implications for individuals with speech or communication impairments .
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- Summary: Mobile applications are software applications designed to run on mobile devices. They can serve a wide range of functions, from entertainment to productivity .
- Method: Mobile applications are developed using various programming languages and frameworks, depending on the platform (iOS, Android, etc.). They are then distributed via app stores .
- Results: Mobile applications have transformed the way we use our phones, providing us with powerful tools for communication, entertainment, education, and more .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354588 | |
Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol | |
CAS RN |
18881-17-9 | |
Record name | (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18881-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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